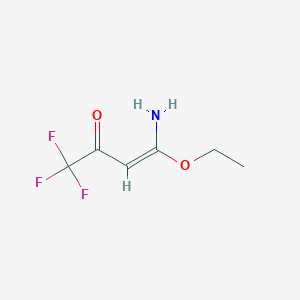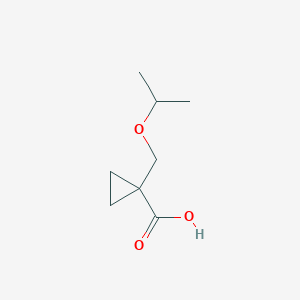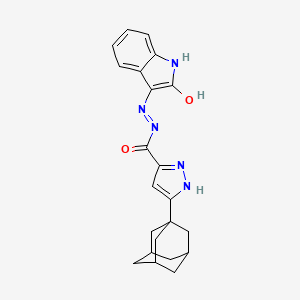![molecular formula C24H24N4O3S B2810801 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone CAS No. 812685-79-3](/img/structure/B2810801.png)
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Cyclization Techniques : Research on similar compounds includes utilizing Bischler–Napieralski cyclization to produce derivatives like 6-oxoisoaporphine and 2,3-dimethoxy-5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinoline (Sobarzo-Sánchez et al., 2010).
- Photodimerization Studies : Research on 1,2,4-triazoloquinoline derivatives, which share a similar structural motif, indicates photochemical reactions leading to the formation of cyclobutane dimers (Potts et al., 1977).
Chemical Reactions and Derivatives
- Formation of Triazole Derivatives : The synthesis of triazoloquinoline and triazoloisoquinoline derivatives from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines, which may be related to the studied compound, has been documented (Ito et al., 1980).
- Antimicrobial Evaluation : Some 1,2,4-triazoloquinoline derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Ghosh et al., 2015).
Structural Analysis and Characterization
- X-Ray Crystallography Studies : The structural elucidation of triazoloquinazolinium derivatives, which could provide insights into the analysis of similar compounds, has been achieved using X-ray crystallography (Crabb et al., 1999).
Potential Therapeutic Applications
- Antituberculosis and Cytotoxicity Studies : Synthesis of heteroarylthioquinoline derivatives, including activity against Mycobacterium tuberculosis and cytotoxic effects, has been studied, suggesting potential therapeutic applications (Chitra et al., 2011).
Advanced Organic Syntheses
- Novel Urea Derivatives Synthesis : The creation of novel urea derivatives from triazoloquinoline for potential anticancer activity demonstrates the advanced synthetic applications of these compounds (Reddy et al., 2015).
Eigenschaften
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-15-10-22-25-26-24(28(22)19-7-5-4-6-18(15)19)32-14-23(29)27-9-8-16-11-20(30-2)21(31-3)12-17(16)13-27/h4-7,10-12H,8-9,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQRLAFMQNFKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)
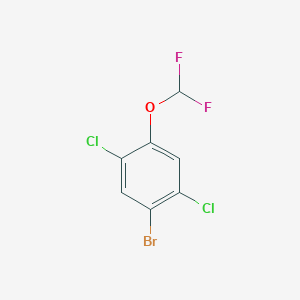
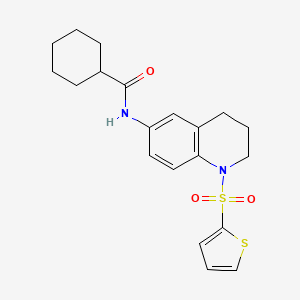
![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)
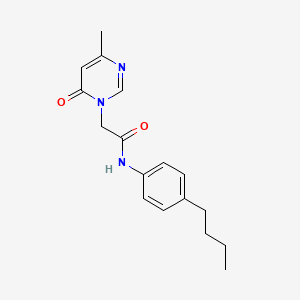
![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)
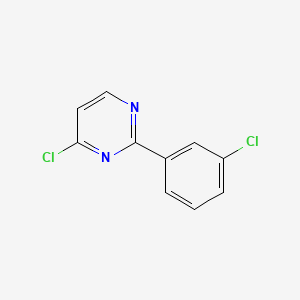
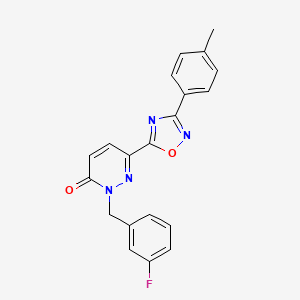
![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)
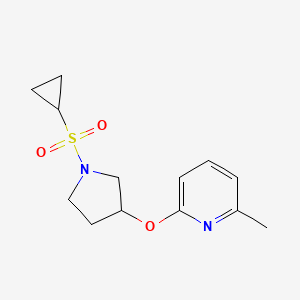
![Tert-butyl 2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2810737.png)
